molecular formula C6H6N2S2 B2513033 2-Sulfanylpyridine-3-carbothioamide CAS No. 1529146-92-6

2-Sulfanylpyridine-3-carbothioamide

Cat. No.: B2513033
CAS No.: 1529146-92-6
M. Wt: 170.25
InChI Key: AZCGLRWAXYATNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfanylpyridine-3-carbothioamide is a heterocyclic compound with the molecular formula C6H6N2S2 and a molecular weight of 170.26 g/mol This compound is characterized by the presence of a pyridine ring substituted with a sulfanyl group at the 2-position and a carbothioamide group at the 3-position

Preparation Methods

The synthesis of 2-Sulfanylpyridine-3-carbothioamide typically involves multi-component reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR), which involves the condensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . These reactions are usually carried out under catalytic conditions to enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

2-Sulfanylpyridine-3-carbothioamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Sulfanylpyridine-3-carbothioamide has a wide range of applications in scientific research:

Properties

IUPAC Name

2-sulfanylidene-1H-pyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCGLRWAXYATNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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